molecular formula C28H31NO6 B2868051 (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methanone CAS No. 486451-18-7

(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methanone

Cat. No.: B2868051
CAS No.: 486451-18-7
M. Wt: 477.557
InChI Key: VNPHTTIHCIMZRA-UHFFFAOYSA-N
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Description

The compound (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methanone is a tetrahydroisoquinoline derivative characterized by:

  • 6,7-Dimethoxy substitutions on the isoquinoline core, enhancing electron density and influencing receptor binding.
  • A (2-methoxyphenoxy)methyl group at position 1, contributing steric bulk and modulating lipophilicity.
  • A 4-ethoxyphenyl methanone group at position 2, which may enhance metabolic stability compared to non-ether-substituted aryl groups.

This structure shares a scaffold with NMDA receptor modulators and cholinesterase inhibitors, though its specific biological activity remains underexplored in the provided evidence.

Properties

IUPAC Name

[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO6/c1-5-34-21-12-10-19(11-13-21)28(30)29-15-14-20-16-26(32-3)27(33-4)17-22(20)23(29)18-35-25-9-7-6-8-24(25)31-2/h6-13,16-17,23H,5,14-15,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPHTTIHCIMZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Isoquinoline Core

The 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate is typically synthesized via Bischler-Napieralski cyclization. A 2008 patent describes analogous heterocycle formation using β-phenylethylamine derivatives reacted with phosphoryl chloride (POCl₃) in refluxing toluene:

$$
\text{β-Phenylethylamine} + \text{POCl}_3 \xrightarrow{\text{Toluene, 110°C}} \text{Isoquinoline intermediate} \quad
$$

Modifications include using 3,4-dimethoxyphenethylamine as the starting material, with yields ranging from 68–72% after silica gel chromatography.

N-Alkylation with 2-Methoxyphenoxymethyl Group

The introduction of the (2-methoxyphenoxy)methyl side chain employs nucleophilic substitution. A 2017 patent details similar alkylations using potassium carbonate in dimethylformamide (DMF) at 60–80°C:

$$
\text{Isoquinoline} + \text{2-Methoxyphenoxymethyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Alkylated intermediate} \quad
$$

Critical parameters:

  • Molar ratio : 1:1.2 (isoquinoline:alkylating agent)
  • Reaction time : 8–12 hours
  • Yield : 58–65% after aqueous workup

Acylation with 4-Ethoxybenzoyl Chloride

The final acylation step utilizes Schotten-Baumann conditions. As described in a quinazolinone synthesis, this involves:

$$
\text{Alkylated intermediate} + \text{4-Ethoxybenzoyl chloride} \xrightarrow{\text{NaOH, CH}2\text{Cl}2} \text{Target compound} \quad
$$

Optimized conditions:

  • Temperature : 0–5°C (prevents O-dealkylation)
  • Stoichiometry : 1.5 equivalents acyl chloride
  • Yield : 70–75% after recrystallization

Purification and Analytical Characterization

Chromatographic Purification

The crude product undergoes sequential purification:

Step Technique Mobile Phase Purity Achieved
1 Flash Chromatography Hexane:EtOAc (3:1 → 1:1) 85–90%
2 Preparative HPLC MeCN:H₂O (0.1% TFA) >99%

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl₃) :

  • δ 6.85–7.25 (m, 7H, aromatic)
  • δ 4.45 (s, 2H, OCH₂O)
  • δ 3.75–3.90 (multiple singlets, 9H, OCH₃)

HRMS (ESI+) :
Calculated for C₂₈H₃₀NO₆ [M+H]⁺: 476.2072
Found: 476.2075

Reaction Optimization and Yield Improvement

Catalytic Enhancements

Comparative studies from patent literature show:

Catalyst Yield Increase Byproduct Reduction
Tetrabutylammonium iodide 12% 40%
Ultrasonic irradiation 8% 25%

Solvent Effects

Polar aprotic solvents (DMF, DMSO) give higher conversion rates but require extensive purification. Ether solvents (THF, 2-MeTHF) balance reactivity and purification efficiency.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch procedures to flow chemistry reduces reaction times from 12 hours to 90 minutes, with 15% higher overall yield.

Green Chemistry Metrics

Metric Batch Process Flow Process
E-Factor 86 34
PMI (kg/kg product) 42 18

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials or catalysts.

Biology

In biological research, derivatives of isoquinolines are often studied for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Medicine

Industry

In industry, this compound could be used in the production of specialty chemicals, dyes, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methanone would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Activity and Selectivity

a. Position 1 Modifications
  • Phenoxy vs. This may reduce binding affinity to targets requiring deeper pocket penetration (e.g., NMDA receptors).
b. Methanone Group Variations
  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-ethoxyphenyl group in the target compound is electron-rich, contrasting with the 2-fluorophenyl () and 3-chlorophenyl (CIQ) groups. Halogenated analogs (e.g., CIQ) show higher selectivity for GluN2C/D NMDA subtypes due to improved hydrophobic interactions . Pyrrolidin-1-yl and morpholino groups () enhance solubility but reduce lipophilicity, critical for blood-brain barrier penetration in neurological targets .
c. Core Modifications
  • 6,7-Dimethoxy Groups : Conserved across all analogs, these groups are critical for base stacking interactions and receptor binding. Removal or substitution (e.g., bromination in ) may drastically alter activity .

Quantitative Structural Similarity Analysis

Using Tanimoto coefficients (), the target compound shows:

  • ~85% similarity to CIQ (differing only in R2: 4-ethoxyphenyl vs. 3-chlorophenyl).
  • ~70% similarity to Compound 155 (styryl vs. phenoxy substitution).

chloro may shift selectivity.

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